molecular formula C10H13FN2O2 B1645063 N-(5-Amino-2-fluorophenyl)-2-ethoxyacetamide CAS No. 953753-54-3

N-(5-Amino-2-fluorophenyl)-2-ethoxyacetamide

Cat. No.: B1645063
CAS No.: 953753-54-3
M. Wt: 212.22 g/mol
InChI Key: XYSWDOMWDBHMBK-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-ethoxyacetamide is an organic compound characterized by the presence of an amino group, a fluorine atom, and an ethoxyacetamide moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-2-ethoxyacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-fluoroaniline and ethyl bromoacetate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Procedure: The 5-amino-2-fluoroaniline is reacted with ethyl bromoacetate under reflux conditions to form the ethoxyacetamide derivative.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-ethoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines. Substitution reactions can lead to the formation of different substituted phenyl derivatives.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-2-ethoxyacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-Amino-2-fluorophenyl)-2-ethoxyacetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-fluorophenyl)acetamide
  • N-(5-Amino-2-fluorophenyl)-2-(3,5-dimethylphenoxy)acetamide
  • N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Uniqueness

N-(5-Amino-2-fluorophenyl)-2-ethoxyacetamide is unique due to its specific structural features, such as the ethoxyacetamide moiety, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-ethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2/c1-2-15-6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,2,6,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSWDOMWDBHMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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